molecular formula C10H10BrN B3286577 4-(3-Bromopropyl)benzonitrile CAS No. 83101-14-8

4-(3-Bromopropyl)benzonitrile

Cat. No. B3286577
CAS RN: 83101-14-8
M. Wt: 224.1 g/mol
InChI Key: GSQHPAQTFSHMPZ-UHFFFAOYSA-N
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Description

4-(3-Bromopropyl)benzonitrile , also known by its chemical formula C₉H₈BrN , is a compound with intriguing properties. It belongs to the class of benzonitriles and exhibits a sweet almond odor. This colorless chemical compound serves as a versatile precursor in various synthetic processes and finds applications as a solvent in the perfumery and pharmaceutical industries .


Synthesis Analysis

The synthesis of This compound involves introducing a bromine atom at the benzylic position of benzonitrile. Various synthetic routes can achieve this, including halogenation reactions. Researchers have explored different methods to efficiently prepare this compound, ensuring high yields and purity. These synthetic pathways are crucial for obtaining sufficient quantities for further investigations .


Molecular Structure Analysis

Using Density Functional Theory (DFT), scientists have studied the molecular structure of This compound . Calculated wavenumbers align well with experimental vibrational modes, allowing for a deeper understanding of its structural properties. The natural bond orbital (NBO) analysis reveals charge delocalization within the molecule, shedding light on its electronic behavior. Additionally, the molecular electrostatic potential (MEP) map highlights active regions of charge distribution on the chemical structure .


Chemical Reactions Analysis

Reactions at the benzylic position play a pivotal role in the synthesis of benzonitrile derivatives. For instance, free radical bromination of alkyl benzenes can lead to the formation of This compound . Investigating these reaction pathways provides insights into the compound’s reactivity and potential applications .

Mechanism of Action

The precise mechanism of action for 4-(3-Bromopropyl)benzonitrile remains an area of ongoing research. Its interactions with biological targets, enzymes, or receptors need further exploration. Molecular docking studies can elucidate potential binding sites and interactions, especially concerning its role as an Influenza endonuclease inhibitor .

properties

IUPAC Name

4-(3-bromopropyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQHPAQTFSHMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCBr)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-(3-hydroxypropyl)benzonitrile (13 g, 0.081 mol; see step (iii) above) and triphenylphosphine (42.3 g, 0.16 mol) in DCM (150 mL) was added, dropwise at 0-5° C., a solution of CBr4 (53.5 g, 0.16 mol) in DCM (100 mL). The resulting mixture was stirred at room temperature overnight. The reaction mixture was concentrated and the product was purified by column chromatography over silica gel, using petroleum ether in ethyl acetate as eluent, to yield 12.5 g (69%) of the sub-title compound as a yellow liquid.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
42.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
53.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
69%

Synthesis routes and methods II

Procedure details

Compound 72-2 (4.22 g) was dissolved in methylene chloride (30 ml), triphenylphosphine (7.58 g) and N-bromosuccinimide (5.14 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 2 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (100 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography to give the object product (5.37 g) as a colorless oil.
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.58 g
Type
reactant
Reaction Step Two
Quantity
5.14 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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